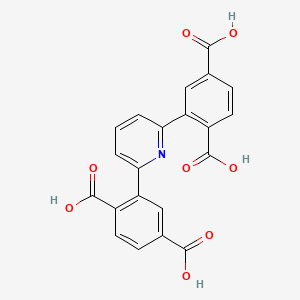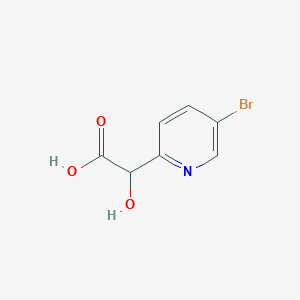
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-pyridylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(5-Bromo-2-pyridyl)-2-oxoacetic acid.
Reduction: 2-(2-Pyridyl)-2-hydroxyacetic acid.
Substitution: 2-(5-Substituted-2-pyridyl)-2-hydroxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-pyridyl)acetic acid: Lacks the hydroxy group, making it less polar and potentially less reactive.
2-(5-Chloro-2-pyridyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic acid: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the hydroxyacetic acid moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1335053-53-6 |
|---|---|
Fórmula molecular |
C7H6BrNO3 |
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
Clave InChI |
YZNDDGPZMBLTOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



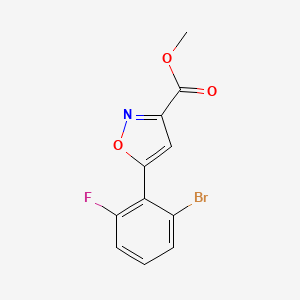
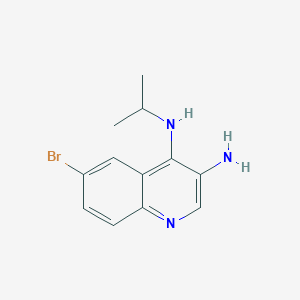
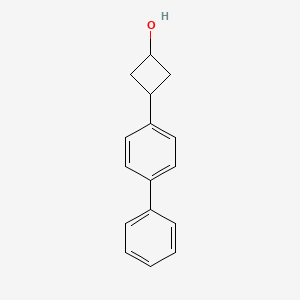


![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
